Cas no 728025-45-4 (3H-Oxazolo[4,3-a]phthalazine-3,6(5H)-dione, 1,10b-dihydro-8,10-dimethoxy-1,1,10b-trimethyl-)

3H-Oxazolo[4,3-a]phthalazine-3,6(5H)-dione, 1,10b-dihydro-8,10-dimethoxy-1,1,10b-trimethyl- structure
728025-45-4 structure
Product Name:3H-Oxazolo[4,3-a]phthalazine-3,6(5H)-dione, 1,10b-dihydro-8,10-dimethoxy-1,1,10b-trimethyl-
CAS No:728025-45-4
MF:C15H18N2O5
MW:306.313824176788
CID:5947626
PubChem ID:5298198
Update Time:2025-07-13

3H-Oxazolo[4,3-a]phthalazine-3,6(5H)-dione, 1,10b-dihydro-8,10-dimethoxy-1,1,10b-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 3H-Oxazolo[4,3-a]phthalazine-3,6(5H)-dione, 1,10b-dihydro-8,10-dimethoxy-1,1,10b-trimethyl-
    • 8,10-dimethoxy-1,1,10b-trimethyl-5H-oxazolo[4,3-a]phthalazine-3,6-dione
    • F89672
    • AKOS005620387
    • 728025-45-4
    • 8,10-dimethoxy-1,1,10b-trimethyl-1,10b-dihydro[1,3]oxazolo[4,3-a]phthalazine-3,6(5H)-dione
    • STK782028
    • Inchi: 1S/C15H18N2O5/c1-14(2)15(3)11-9(6-8(20-4)7-10(11)21-5)12(18)16-17(15)13(19)22-14/h6-7H,1-5H3,(H,16,18)
    • InChI Key: RPANMCXGIIAAQA-UHFFFAOYSA-N
    • SMILES: C12(C)C(C)(C)OC(=O)N1NC(=O)C1=C2C(OC)=CC(OC)=C1

Computed Properties

  • Exact Mass: 306.12157168g/mol
  • Monoisotopic Mass: 306.12157168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 77.1Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • pka: 9.74±0.60(Predicted)

3H-Oxazolo[4,3-a]phthalazine-3,6(5H)-dione, 1,10b-dihydro-8,10-dimethoxy-1,1,10b-trimethyl- Pricemore >>

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3H-Oxazolo[4,3-a]phthalazine-3,6(5H)-dione, 1,10b-dihydro-8,10-dimethoxy-1,1,10b-trimethyl- Related Literature

Additional information on 3H-Oxazolo[4,3-a]phthalazine-3,6(5H)-dione, 1,10b-dihydro-8,10-dimethoxy-1,1,10b-trimethyl-

3H-Oxazolo[4,3-a]phthalazine-3,6(5H)-dione, 1,10b-dihydro-8,10-dimethoxy-1,1,10b-trimethyl

The compound with CAS No. 728025-45-4, known as 3H-Oxazolo[4,3-a]phthalazine-3,6(5H)-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolophthalazines, which are heterocyclic aromatic compounds with a fused oxazole and phthalazine ring system. The molecule's structure is further modified by the presence of methoxy groups and trimethyl substituents, which contribute to its unique chemical properties and potential biological activity.

Recent studies have highlighted the importance of oxazolophthalazines in drug discovery due to their ability to modulate various cellular pathways. The trimethyl substituents in this compound are believed to enhance its lipophilicity, potentially improving its bioavailability when used as a drug candidate. Additionally, the methoxy groups may play a role in stabilizing the molecule's structure and influencing its interaction with biological targets.

One of the most promising applications of this compound lies in its potential as an antioxidant agent. Research has shown that oxazolophthalazines can effectively scavenge free radicals, making them valuable candidates for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the compound's ability to inhibit certain enzymes involved in inflammation has opened up new avenues for its use in anti-inflammatory therapies.

The synthesis of 3H-Oxazolo[4,3-a]phthalazine-3,6(5H)-dione involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of trimethyl substituents and methoxy groups requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of this process, making large-scale production more feasible.

In terms of pharmacokinetics, this compound exhibits favorable absorption profiles in preclinical models. Its lipophilic nature, attributed to the trimethyl groups, allows for efficient uptake across biological membranes. However, further studies are needed to fully understand its metabolism and excretion pathways in vivo.

The structural uniqueness of this compound also makes it a valuable tool for studying molecular recognition and binding interactions. Researchers have utilized it as a probe to investigate protein-ligand interactions in complex biological systems. These studies have provided insights into the design of more potent and selective drug candidates.

In conclusion, 3H-Oxazolo[4,3-a]phthalazine-3,6(5H)-dione, with CAS No. 728025-45-4, represents a significant advancement in the field of heterocyclic chemistry. Its unique structure and promising biological properties position it as a valuable asset in drug discovery and development efforts. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in addressing unmet medical needs.

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